5-Ethylpyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-ethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-6-11-9(7-8)3-5-10-11/h3-7H,2H2,1H3 |
InChI Key |
PLFUSFJLIMCGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=NN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyridine and Its Derivatives
Classical Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org This approach is valued for its efficiency in constructing the fused bicyclic system and allows for the introduction of various substituents. mdpi.comrsc.org
The cornerstone of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis is the cyclocondensation reaction between NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems, and various 1,3-biselectrophilic compounds. mdpi.comencyclopedia.pub This method is highly versatile, enabling structural modifications at positions 2, 3, 5, 6, and 7 of the resulting heterocyclic system. mdpi.comencyclopedia.pub The reaction involves the interaction of the aminopyrazole with a compound containing two electrophilic centers, leading to the formation of the pyrimidine (B1678525) ring. researchgate.net The nature of the 1,3-biselectrophilic reagent dictates the substituents on the newly formed ring. mdpi.com
The general mechanism involves an initial nucleophilic attack from the amino group of the pyrazole (B372694) onto one of the electrophilic centers, followed by a cyclization step where the pyrazole ring nitrogen attacks the second electrophilic center, and subsequent dehydration or elimination to yield the aromatic fused system. nih.gov
A wide array of 1,3-biselectrophilic compounds are utilized in these cyclocondensation reactions, each offering a pathway to differently substituted pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net
β-Dicarbonyl Compounds: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds (or their equivalents like β-ketoesters) is a frequently used and robust method. nih.gov The 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon, which is followed by cyclization to form the pyrimidine ring. nih.gov These reactions are typically performed under acidic or basic conditions, and the use of Lewis acid or base catalysts can enhance the formation of the fused ring system. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds leads to the formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
β-Enaminones: β-Enaminones are effective reagents for synthesizing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines, often under microwave irradiation, which can lead to high yields. researchgate.net The regioselectivity of the reaction can be controlled by a dimethylamino leaving group on the β-enaminone. The reaction proceeds via an initial aza-Michael type addition-elimination, where the amino group of the aminopyrazole bonds to the β-carbon of the enaminone. researchgate.net This is followed by cyclocondensation through a nucleophilic attack of the pyrazolic nitrogen on the carbonyl group and subsequent water elimination. mdpi.com
β-Haloenones: These compounds, also known as β-halovinyl/aryl aldehydes, react with aminopyrazoles to produce pyrazolo-fused heterocycles in good yields. nih.gov This method has been successfully applied to synthesize steroidal pyrazolo[3,4-b]pyridines. nih.gov
β-Ketonitriles: The reaction of 5-aminopyrazoles with β-ketonitriles is another established route to the pyrazolo[1,5-a]pyrimidine core. researchgate.net This method is a key part of multicomponent reactions as well. thieme-connect.de
Table 1: Examples of Classical Cyclocondensation Reactions
| Aminopyrazole Reactant | 1,3-Biselectrophilic Compound | Resulting Core Structure | Key Features | Reference(s) |
|---|---|---|---|---|
| NH-3-Aminopyrazoles | Malonic Acid / POCl₃ | 5,7-dichloro-pyrazolo[1,5-a]pyrimidine | Provides di-halogenated scaffold for further functionalization. | mdpi.com |
| 5-Amino-1H-pyrazoles | Cyclic β-Dicarbonyls | Cyclopentapyrazolo[1,5-a]pyrimidines | Forms tricyclic fused systems. | nih.gov |
| NH-5-Aminopyrazoles | β-Enaminones | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | High yields, often microwave-assisted, regioselective. | researchgate.netresearchgate.net |
| 5-Aminopyrazole | β-Halovinyl/aryl Aldehydes | Pyrazolo[3,4-b]pyridines | Good yields, applicable to complex substrates like steroids. | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single pot to form a complex product, offering advantages in terms of atom economy, reduced waste, and operational simplicity. ajol.inforesearchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines via MCRs can resemble a Mannich reaction. mdpi.com In this approach, an aminopyrazole, an aldehyde, and a third component react, and the resulting products often undergo a subsequent oxidation step to yield the final aromatic heterocycle. mdpi.com For instance, an InCl₃-catalyzed Mannich-type reaction has been reported as a water-tolerant Lewis acid-catalyzed method for organic synthesis. rsc.org
A well-established multicomponent method involves the one-pot reaction of 3-amino-1H-pyrazoles, various aldehydes, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. rsc.org This reaction proceeds through the formation of an imine intermediate, which is then attacked by the nucleophilic activated methylene compound, followed by cyclization to afford the pyrazolo[1,5-a]pyrimidine core. rsc.org This strategy has been successfully employed under microwave-assisted conditions, significantly reducing reaction times and often resulting in high yields and purity. rsc.org Another variation involves reacting 1H-pyrazole-3,5-diamines with acetophenones and benzaldehydes in the presence of a base like KOH to produce arene-linked pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net
Transition Metal-Catalyzed Syntheses
In recent years, transition metal catalysis has emerged as a powerful tool for constructing and functionalizing the pyrazolo[1,5-a]pyridine (B1195680) and pyrimidine skeletons, offering alternative routes to these important heterocycles. nih.gov
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are prominently used to introduce aryl or alkynyl groups at specific positions on the heterocyclic core. nih.gov Furthermore, palladium catalysis enables oxidative C-H/C-H cross-coupling reactions for the direct functionalization of the heteroarene core. nih.gov A palladium-catalyzed oxidative formal [4+1] annulation of pyridine-substituted acrylonitriles has been reported to produce nitrile-substituted pyrazolo[1,5-a]pyridines. rhhz.net
Rhodium(III)-catalyzed reactions have also been developed, for example, in an efficient three-component strategy for the annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.govacs.org This method, performed under microwave heating, allows for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidines in good yields and with short reaction times. rsc.orgnih.govacs.org The reaction proceeds via an imidoyl C-H activation mechanism. nih.govacs.org
Table 2: Overview of Transition Metal-Catalyzed Syntheses
| Metal Catalyst | Reaction Type | Reactants | Product | Reference(s) |
|---|---|---|---|---|
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki) | Halogenated pyrazolo[1,5-a]pyrimidine, Boronic acid | Aryl-substituted pyrazolo[1,5-a]pyrimidine | nih.gov |
| Palladium (Pd) | Oxidative [4+1] Annulation | Pyridine-substituted acrylonitrile, Urea | Nitrile-substituted pyrazolo[1,5-a]pyridine | rhhz.net |
| Rhodium (Rh) | Three-Component Annulation | 3-Aminopyrazole, Aldehyde, Sulfoxonium ylide | Substituted pyrazolo[1,5-a]pyrimidine | rsc.orgnih.govacs.org |
| Copper (Cu) | C-H Activation / Annulation | Simpler starting materials | Pyrazolo[1,5-a]pyrimidine core | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine scaffold. These methods often proceed via C-H bond activation or by using pre-functionalized starting materials, such as halo-derivatives. acs.orgmdpi.com
A direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be selectively tuned to occur at the C-3 and C-7 positions. mdpi.comrsc.org The regioselectivity is controlled by the choice of additive; cesium(I) fluoride (B91410) typically directs arylation to the 3-position, while silver(I) carbonate promotes functionalization at the 7-position, affording the respective products in modest to good yields. mdpi.comrsc.org These reactions demonstrate good compatibility with various functional groups. mdpi.comrsc.org Similarly, various 7-substituted pyrazolo[1,5-a]pyridines have been synthesized from 7-iodo derivatives, allowing for the incorporation of phenyl, vinyl, ethynyl, cyano, and amino groups through well-known cross-coupling reactions. acs.org
Furthermore, a cascade process involving a palladium-catalyzed direct alkenylation of N-iminopyridinium ylides, followed by a silver-mediated cyclization, provides a direct route to 2-substituted pyrazolo[1,5-a]pyridines. preprints.org This method is effective with a wide array of both electron-rich and electron-poor alkenyl iodides. preprints.org Microwave-assisted, solvent-free palladium-catalyzed reactions have also been developed, representing an efficient synthesis for a broad range of substituted pyrazolo[1,5-a]pyrimidines and related fused heterocycles. nih.gov
| Reaction Type | Substrates | Catalyst/Additive | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| Direct Arylation | Pyrazolo[1,5-a]pyridine, Aryl iodide | Pd catalyst, CsF | C-3 | 3-Aryl-pyrazolo[1,5-a]pyridines | mdpi.comrsc.org |
| Direct Arylation | Pyrazolo[1,5-a]pyridine, Aryl iodide | Pd catalyst, Ag2CO3 | C-7 | 7-Aryl-pyrazolo[1,5-a]pyridines | mdpi.comrsc.org |
| Cross-Coupling | 7-Iodo-pyrazolo[1,5-a]pyridine, Various partners | Pd catalyst | C-7 | 7-Phenyl, vinyl, ethynyl, etc. derivatives | acs.org |
| Alkenylation/Cyclization | N-Iminopyridinium ylide, Alkenyl iodide | Pd catalyst / Ag mediator | C-2 | 2-Substituted-pyrazolo[1,5-a]pyridines | preprints.org |
| Intramolecular Cyclization | β-halovinyl/aryl aldehydes, Aminopyrazoles | Pd(OAc)2 | Fused Ring | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Cross-Dehydrogenative Coupling (CDC) Approaches for C-C Bond Formation
Cross-dehydrogenative coupling (CDC) represents a highly atom-economical and sustainable strategy for forming C-C bonds by activating two C-H bonds. An efficient and green synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives has been developed using a CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. This method is promoted by acetic acid and uses molecular oxygen as the sole oxidant, proceeding without the need for a metal catalyst. The reaction involves an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. This approach has been successfully used to synthesize a variety of derivatives, including those with ethyl groups, such as 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, which was obtained in an 84% yield.
In addition to catalyst-free methods, palladium-catalyzed CDC has been employed to synthesize 3,3′-bipyrazolo[1,5-a]pyridine derivatives. This direct homocoupling of pyrazolo[1,5-a]pyridine precursors proceeds via a palladium(II)-catalyzed C–H bond activation, demonstrating good functional group tolerance and achieving yields of up to 94%.
| Starting Materials | Product | Yield (%) |
|---|---|---|
| 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile + Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 |
| 1-amino-2-imino-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile + Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 95 |
| 1-amino-4-(4-methoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile + Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 84 |
| 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile + Acetylacetone | 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile | 81 |
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a direct and efficient means to construct the pyrazolo[1,5-a]pyridine ring system.
1,3-Dipolar Cycloaddition of N-Aminopyridinium Ylides with Alkenes and Alkynes
The most widely utilized synthetic strategy for preparing the pyrazolo[1,5-a]pyridine core involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkenes and alkynes. These ylides, which are 1,3-dipoles, react with the π-system of the dipolarophile to form a five-membered ring, which subsequently aromatizes to the final pyrazolo[1,5-a]pyridine product.
This fundamental reaction has been adapted into several variations. For example, an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-deficient olefins can be mediated by reagents like phenyliodonium (B1259483) diacetate (PIDA) under metal-free conditions. Another advanced approach utilizes visible light photocatalysis to generate a radical cation from the N-aminopyridinium ylide. This reactive intermediate can then undergo a previously inaccessible 1,3-cycloaddition with a broader range of both activated and unactivated alkenes. Base-mediated [3+2]-cycloannulation strategies have also been developed, using reactants such as (E)-β-iodovinyl sulfones as the dipolarophile.
Intramolecular Diels-Alder Reactions for Fused Ring Systems
The intramolecular Diels-Alder (IMDA) reaction offers a sophisticated pathway to construct complex, fused heterocyclic systems. In the context of pyrazole-containing scaffolds, this pericyclic reaction has been used to build polycyclic structures. For the related pyrazolo[1,5-a]pyrimidine system, an IMDA approach has been reported where a substrate containing both a diene and a dienophile is cyclized. The process can involve forming a triazole via a click reaction, which then discomposes to an intermediate that undergoes the intramolecular Diels-Alder reaction to form the fused ring system.
While direct examples for the 5-Ethylpyrazolo[1,5-a]pyridine are not prominent, the general principle has been demonstrated for related pyrazole systems. Thermolysis of N-substituted pyrazolo-fused 3-sulfolenes generates pyrazolo-o-quinodimethanes, which subsequently undergo a "type-two" intramolecular Diels-Alder reaction to form bridged tricyclic pyrazoles. Aza-Diels-Alder reactions have also been utilized in synthesizing the isomeric pyrazolo[3,4-b]pyridine core. These examples underscore the utility of IMDA reactions in creating diverse and complex pyrazole-fused architectures.
Green Chemistry and Advanced Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Several strategies for synthesizing pyrazolo[1,5-a]pyridines and related compounds align with the principles of green chemistry. nih.gov
The cross-dehydrogenative coupling (CDC) reaction of N-amino-2-iminopyridines with 1,3-dicarbonyls is a prime example of a green synthetic method. It is often performed under catalyst-free conditions, uses the mild reagent acetic acid, employs molecular oxygen as the only oxidant, and exhibits high atom economy with water as the primary byproduct. preprints.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, a related and extensively studied scaffold. acs.orgnih.gov This technology significantly enhances the reactivity of starting materials, which promotes rapid cyclization reactions. acs.orgnih.gov Compared to conventional heating methods that often demand long reflux times and can lead to side reactions, microwave irradiation streamlines the synthesis, shortens reaction times to mere minutes, and frequently results in higher purity products. acs.orgnih.gov
A common microwave-assisted approach involves the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. acs.org This method has proven successful for generating the fused heterocyclic system with high efficiency. Another notable microwave-assisted method is the one-pot, two-step process involving a palladium-catalyzed direct C-H arylation followed by saponification and decarboxylation to produce 7-substituted pyrazolo[1,5-a]pyrimidines. This procedure is valued for its convenient manipulation, short reaction times, and excellent yields.
In one specific application, researchers developed a microwave-assisted approach to regioselectively synthesize functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.govrsc.org The key step is the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, where microwave heating was crucial for achieving high yields and product purity in a short timeframe. nih.govrsc.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes acs.org | Hours acs.org |
| Yield | Generally higher nih.govrsc.org | Often lower |
| Purity | High acs.orgrsc.org | Variable, may require extensive purification |
| Conditions | Solvent-free or reduced solvent nih.govrsc.org | Typically requires solvent reflux |
Sonochemical Synthetic Strategies
The application of ultrasound irradiation, or sonochemistry, offers another advanced method for synthesizing pyrazolo[1,5-a]pyridine derivatives. This technique uses the energy from acoustic cavitation to increase reaction rates and improve yields. A highly efficient and convenient one-pot sonochemical strategy has been developed for creating polysubstituted pyrazolo[1,5-a]pyridines through a [3 + 2] cycloaddition of various alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. beilstein-journals.org
In a comparative study, carrying out the model reaction under sonication at 85 °C showed a marked improvement in both reaction yield and rate compared to conventional heating. researchgate.net The general procedure involves sonicating a mixture of 1-amino-2-iminopyridine derivatives and appropriate acetylene (B1199291) derivatives in acetonitrile (B52724) for approximately 20 minutes, a significant reduction from the 3 hours required for heating at reflux. beilstein-journals.orgresearchgate.net This scalable approach provides excellent yields of the desired products. researchgate.net The use of ultrasound has also been applied to the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids in aqueous media, highlighting the versatility and green chemistry advantages of this method. mdpi.com
Table 2: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines
| Reactants | Conditions | Time | Yield | Reference |
| 1-amino-2-iminopyridine derivatives + Acetylene derivatives | Acetonitrile, Sonication (85 °C, 110 W) | 20 min | Very good to excellent | beilstein-journals.orgresearchgate.net |
| 1-amino-2-iminopyridine derivatives + Acetylene derivatives | Acetonitrile, Reflux | 3 h | Good | beilstein-journals.orgresearchgate.net |
Metal-Free Reaction Conditions
Developing metal-free synthetic routes is a key goal in modern organic chemistry to avoid the cost, toxicity, and potential product contamination associated with metal catalysts. Several metal-free methods for synthesizing pyrazolo[1,5-a]pyridines have been successfully established.
One prominent strategy involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction. acs.orgrsc.org This method facilitates the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines from the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones. acs.org The proposed mechanism involves an acetic acid-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling, followed by a dehydrative cyclization, all under catalyst-free conditions with high atom economy. acs.org
Another effective metal-free approach is the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. sci-hub.se This reaction proceeds at room temperature in N-methylpyrrolidone (NMP) under an oxygen atmosphere, yielding functionalized pyrazolo[1,5-a]pyridines with up to 95% efficiency. sci-hub.se A base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide also provides a metal-free pathway to 2-substituted and 3-sulfonyl-pyrazolo[1,5-a]pyridines with good functional group tolerance.
Regioselective Synthesis and Isomeric Control
The synthesis of substituted pyrazolo[1,5-a]pyridines often faces the challenge of regioselectivity, where reactions can yield a mixture of isomers. sci-hub.se Controlling the position of substituents on the heterocyclic core is crucial for structure-activity relationship studies in drug discovery. Consequently, significant research has focused on understanding and controlling the factors that dictate the regiochemical outcome of these syntheses.
Factors Influencing Regioselectivity in Pyrazolo[1,5-a]pyridine Formation
The regioselectivity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine formation is highly dependent on several factors, including the structure of the starting materials, the choice of solvent, and the reaction conditions.
Starting Materials: The nature of the reactants is a primary determinant of regioselectivity. In the reaction of 3(5)-aminopyrazoles with unsymmetrical 1,3-bielectrophilic reagents like β-ketoesters, the initial nucleophilic attack can occur from either the exocyclic amino group (NH2) or the endocyclic pyrazole nitrogen (NH). bibliomed.org The electronic and steric properties of substituents on both the aminopyrazole and the dicarbonyl compound can direct the reaction toward a specific isomer. nih.govresearchgate.net For instance, when reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone, the structure of the dicarbonyl compound was shown to control the reaction pathway, leading to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.govrsc.org
Solvent Effects: The choice of solvent can play a critical role. In the synthesis of N-phenylpyrazoles from β-enamino diketones, a protic solvent was found to favor one regioisomer, while an aprotic solvent predominantly yielded the other. researchgate.net This influence is attributed to the solvent's ability to stabilize different transition states.
Reaction Conditions: The use of catalysts or specific reagents can steer the reaction. For example, adding Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) after reacting an aminopyrazole with a stoichiometric amount of diethyl malonate facilitates annulation to deliver a specific chloro-substituted pyrazolo[1,5-a]pyrimidine derivative, controlling the regiochemical outcome. mdpi.com Microwave irradiation has also been shown to modulate regioselectivity in cyclization reactions. nih.gov
Strategies for Controlled Regioselective Synthesis of Substituted Derivatives
Building on the understanding of factors that influence regiochemistry, several deliberate strategies have been developed to achieve controlled synthesis of specific pyrazolo[1,5-a]pyridine isomers.
A key strategy involves the use of β-enaminones. The dimethylamino leaving group on the β-enaminone directs the initial condensation via an aza-Michael type addition-elimination mechanism. mdpi.com This ensures that the NH2-group of the aminopyrazole bonds specifically to the β-carbon of the enaminone, thereby controlling the orientation of the final fused ring system. mdpi.com This method has been successfully used under microwave irradiation to produce various 2,7-disubstituted pyrazolo[1,5-a]pyrimidines with high regioselectivity and in high yields. mdpi.com
Another approach reported by Stevens utilizes 2-methylketopyridines to construct two-substituted pyrazolopyridines regioselectively. sci-hub.se A different strategy, developed for the synthesis of Current time information in Bangalore, IN.d-nb.infonih.govtriazolo[1,5-a]pyridines, involves a two-step protocol where treatment with hydroxylamine (B1172632) followed by trifluoroacetic anhydride (B1165640) (TFAA) delivers the desired product with regiochemical control. sci-hub.se These methods highlight a shift from accepting isomeric mixtures to designing syntheses that provide reliable access to a single, desired regioisomer, which is critical for developing novel scaffolds for medicinal chemistry programs. sci-hub.se
Synthesis of Deuterated Pyrazolo[1,5-a]pyridine Derivatives
Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in mechanistic studies, metabolic pathway investigations, and modern drug design. d-nb.infobeilstein-journals.org An efficient and operationally simple method has been developed for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives. d-nb.infonih.govbeilstein-journals.org
The strategy is based on a two-step, one-pot procedure that begins with the H/D exchange of a 1-aminopyridinium salt precursor. beilstein-journals.org This exchange is performed by treating the salt with a base, such as potassium carbonate (K₂CO₃), in deuterium oxide (D₂O) at an elevated temperature (e.g., 80 °C) for a short period. d-nb.infobeilstein-journals.org This step selectively replaces the acidic α-proton of the pyridine (B92270) ring with a deuterium atom. beilstein-journals.org
Following the H/D exchange and evaporation of the D₂O, the resulting deuterated intermediate undergoes a 1,3-dipolar cycloaddition reaction with an acetylene derivative, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a solvent like acetonitrile. d-nb.infobeilstein-journals.org This cycloaddition step constructs the pyrazole ring, yielding the final 7-deutero-pyrazolo[1,5-a]pyridine product. beilstein-journals.org The method achieves a high degree of deuterium incorporation and excellent regioselectivity. d-nb.infonih.govnsu.ru
Table 3: Synthesis of 7-Deutero-pyrazolo[1,5-a]pyridine Derivatives
| Precursor | Reagents | Conditions | Product | Deuterium Content (%) | Reference |
| 1-Aminopyridinium salt | 1. K₂CO₃, D₂O | 1. 80 °C, 5 min | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | >95 | d-nb.infobeilstein-journals.org |
| 2. DMAD, MeCN, chloranil | 2. Room temp, 1 h |
This protocol has been successfully applied to several 4-substituted 1-aminopyridinium cations, demonstrating its utility for creating a range of deuterated pyrazolo[1,5-a]pyridine scaffolds for further investigation. d-nb.infobeilstein-journals.org
Reaction Mechanisms in Pyrazolo 1,5 a Pyridine Synthesis
Mechanistic Pathways of Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold. A prevalent method involves the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds. The mechanism typically commences with the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the β-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to yield the fused bicyclic system. nih.gov The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine (B1678525) ring of the final product. nih.gov
Another significant cyclocondensation pathway involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones. acs.org A plausible mechanism for this transformation, promoted by acetic acid and molecular oxygen, begins with the protonation of the N-amino-2-iminopyridine by acetic acid. acs.org This activation facilitates the nucleophilic addition of the enol form of the β-dicarbonyl compound. acs.org The resulting adduct can then follow one of two pathways: it may undergo oxidative dehydrogenation with molecular oxygen to form an intermediate that cyclizes and then dehydrates, or the dehydration/cyclization may precede the oxidative dehydrogenation step to form the final pyrazolo[1,5-a]pyridine product. acs.orgnih.gov
The regioselectivity of these reactions can be controlled, for instance, by using a dimethylamino leaving group, where the initial condensation proceeds via an aza-Michael type addition-elimination mechanism. mdpi.com The subsequent cyclocondensation occurs through a nucleophilic attack of the pyrazolic nitrogen on the remaining carbonyl group, followed by water elimination. mdpi.com
Palladium-Catalyzed C-H Activation Mechanisms
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and functionalization of the pyrazolo[1,5-a]pyridine core, offering high efficiency and regioselectivity. nih.govacs.org Direct arylation at the C-3 and C-7 positions of pyrazolo[1,5-a]pyridines with aryl iodides can be achieved, with the regioselectivity controlled by the choice of additive. researchgate.netacs.org For instance, cesium(I) fluoride (B91410) tends to direct arylation to the C-3 position, while silver(I) carbonate favors the C-7 position. researchgate.netacs.org
The synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives has been accomplished through a palladium(II)-catalyzed direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors. nih.govacs.org Mechanistic studies, including kinetic isotope effects and density functional theory (DFT) calculations, have helped to outline a plausible reaction mechanism for this transformation. nih.govacs.org
Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes has been achieved using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant. rsc.org This method proceeds without the need for pre-activation or directing groups. rsc.org The electronic properties of the substrates play a role, with electron-rich substrates often enhancing the coupling efficiency by stabilizing the intermediate palladium species. nih.gov Microwave-assisted palladium-catalyzed synthesis has also been shown to be an efficient, solvent-free method for creating pyrazolo-fused heterocycles. rsc.org
Mechanisms of Oxidative Coupling Reactions
Oxidative coupling reactions provide an efficient route to pyrazolo[1,5-a]pyridines, often involving the formation of C-C and N-N bonds in a single pot. An efficient synthesis of substituted pyrazolo[1,5-a]pyridines involves a cross-dehydrogenative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen. acs.orgresearchgate.net The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. nih.govresearchgate.net
Copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates through the oxidative linkage of C-C and N-N bonds has also been described. researchgate.net This protocol is applicable to a variety of pyridyl esters and benzonitriles and proceeds under mild conditions. researchgate.net The reaction is particularly effective with benzonitriles bearing electron-withdrawing groups. researchgate.net
Atmospheric oxygen can also serve as the sole oxidant in the coupling of primary and secondary alcohols for the synthesis of nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines. rsc.org This method avoids the over-oxidation of alcohols to carboxylic acids. rsc.org
Proposed Mechanisms for Cycloaddition Reactions
The [3+2] cycloaddition reaction is a widely utilized strategy for constructing the pyrazolo[1,5-a]pyridine ring system. A common approach involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles. nih.gov The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or olefins with electron-withdrawing groups. organic-chemistry.org A plausible mechanism for this reaction suggests an initial [3+2] cycloaddition to form a dihydropyrazolopyridine intermediate, which is subsequently oxidized in the presence of oxygen to yield the aromatic pyrazolo[1,5-a]pyridine product. sorbonne-universite.fr
This method has been successfully applied under metal-free conditions at room temperature, using N-methylpyrrolidone as the solvent. organic-chemistry.orgsorbonne-universite.fr PIDA (phenyliodine diacetate) can also mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org For the synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates, an oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in-situ generated pyridinium-N-imines is employed. mdpi.com The reaction's efficiency can be enhanced with catalytic amounts of Fe(NO₃)₃·9H₂O, especially for less reactive aliphatic and phenylacetylenes. mdpi.com
Influence of Electronic and Steric Factors on Reaction Outcomes
The outcomes of pyrazolo[1,5-a]pyridine syntheses are significantly influenced by the electronic and steric properties of the reactants. In cyclocondensation reactions, the electronic nature of substituents on the starting pyrazole can drive the reaction, leading to better yields. mdpi.com For example, the choice of β-dicarbonyl compounds directly affects the substitution pattern on the pyrimidine ring, allowing for the fine-tuning of the electronic and steric properties of the final molecule. nih.gov
In palladium-catalyzed arylations, the electronic properties of the substrates are crucial, with electron-rich substrates often enhancing coupling efficiency by stabilizing palladium intermediates. nih.gov The regioselectivity of these reactions is also governed by the electronic landscape of the pyrazolo[1,5-a]pyridine scaffold, where different positions exhibit varying degrees of nucleophilicity and electrophilicity.
For cycloaddition reactions between 3-substituted pyridine (B92270) N-imides and ethyl propiolate, quantitative data has shown that the observed regioselectivity is a result of a combination of electronic and steric factors, as well as hydrogen bonding. rsc.orgrsc.org The presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, on the reactants can increase the electron density, potentially enhancing interactions with biological targets. acs.org Conversely, strong electron-withdrawing groups can sometimes lead to lower efficacy in certain applications. acs.org
Table 1: Research Findings on Pyrazolo[1,5-a]pyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Promoter | Main Findings & Mechanistic Notes | Citations |
|---|---|---|---|---|
| Cyclocondensation | N-amino-2-iminopyridines, β-dicarbonyls | Acetic acid, O₂ | Proton transfer activates the iminopyridine for nucleophilic attack by the enol, followed by oxidative dehydrogenation and cyclization. | acs.orgnih.gov |
| Cyclocondensation | 5-aminopyrazoles, β-dicarbonyls | Acid/Base | Nucleophilic addition of the amino group to a carbonyl, followed by intramolecular cyclization and dehydration. | nih.gov |
| C-H Activation | Pyrazolo[1,5-a]pyridines, Aryl iodides | Palladium, CsF/Ag₂CO₃ | Regioselective arylation at C-3 (with CsF) or C-7 (with Ag₂CO₃). | researchgate.netacs.org |
| C-H Activation | Pyrazolo[1,5-a]pyridines | Palladium(II) | Direct cross-dehydrogenative coupling to form bipyrazolo[1,5-a]pyridines. | nih.govacs.org |
| Oxidative Coupling | N-amino-2-iminopyridines, β-dicarbonyls | Acetic acid, O₂ | Involves oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. | nih.govresearchgate.net |
| Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls | Metal-free, O₂ | [3+2] cycloaddition forms a dihydropyrazolopyridine intermediate, which is then oxidized. | organic-chemistry.orgsorbonne-universite.fr |
| Cycloaddition | Pyridinium-N-imines, Ethynylphosphonates | Fe(NO₃)₃·9H₂O | Oxidative [3+2] cycloaddition to form pyrazolo[1,5-a]pyridine-3-ylphosphonates. | mdpi.com |
Derivatization and Functionalization Strategies of the Pyrazolo 1,5 a Pyridine Core
Functionalization at Pyrimidine (B1678525) Ring Positions (C-2, C-5, C-6, C-7)
The pyrimidine ring of the pyrazolo[1,5-a]pyridine (B1195680) system offers multiple sites for functionalization, allowing for the modulation of the molecule's physicochemical and pharmacological properties.
Introduction of Aryl and Heteroaryl Groups
The introduction of aryl and heteroaryl moieties to the pyrimidine ring is a common strategy to explore structure-activity relationships. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are frequently employed for this purpose. For instance, 5-arylpyrazolo[1,5-a]pyrimidines can be synthesized from the corresponding 5-chloropyrazolo[1,5-a]pyrimidine derivatives by reaction with various boronic acids. Similarly, direct C-H arylation has been reported for the C-7 position, providing a straightforward method for the synthesis of 7-aryl pyrazolo[1,5-a]pyridines.
| Position | Reaction Type | Reagents | Product | Reference |
| C-5 | Suzuki Coupling | 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine, Arylboronic acid, Pd catalyst | 5-Aryl-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| C-7 | Direct C-H Arylation | Pyrazolo[1,5-a]pyrimidine (B1248293), Aryl halide, Pd catalyst | 7-Arylpyrazolo[1,5-a]pyrimidine | N/A |
Alkylation and Acylation Methods
Direct alkylation and acylation of the pyrimidine ring of the pyrazolo[1,5-a]pyridine core are less commonly reported than other functionalization methods. Often, substituted pyrazolo[1,5-a]pyrimidines are prepared through the condensation of pre-functionalized precursors. For example, 2-methylpyrazolo[1,5-a]pyrimidine derivatives are typically synthesized by reacting 5-amino-3-methylpyrazole with a suitable dicarbonyl compound. However, some methods for the functionalization of existing pyrazolo[1,5-a]pyridine systems have been described. For instance, the introduction of a methyl group at the C-2 position can be achieved through a multi-step synthesis starting from 5-amino-3-methylpyrazole.
| Position | Method | Starting Material | Product | Reference |
| C-2 | Multi-step synthesis | 5-Amino-3-methylpyrazole | 2-Methylpyrazolo[1,5-a]pyrimidine derivative | nih.gov |
Halogenation Procedures (e.g., Oxidative Halogenation)
Halogenation of the pyrazolo[1,5-a]pyridine core provides versatile intermediates for further functionalization through cross-coupling reactions. Oxidative halogenation is a common method for introducing halogen atoms at various positions of the pyrimidine ring. For example, treatment of pyrazolo[1,5-a]pyrimidines with N-halosuccinimides (NXS) such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) can lead to mono- or di-halogenated products. The reaction conditions can often be tuned to achieve regioselectivity. For instance, dihalogenation at the C-3 and C-5 positions has been observed.
| Position(s) | Reagent | Product | Reference |
| C-3, C-5 | NBS or NCS | 3,5-Dihalogenated pyrazolo[1,5-a]pyrimidine | N/A |
Functionalization at Pyrazole (B372694) Ring Positions (C-3)
The C-3 position of the pyrazole ring is a key site for derivatization, with numerous methods developed to introduce a variety of functional groups.
Carboxamide and Carbonitrile Derivatization
The introduction of carboxamide and carbonitrile groups at the C-3 position is a well-established strategy in the synthesis of biologically active pyrazolo[1,5-a]pyridines. These functional groups can act as important pharmacophores or as handles for further chemical modifications. For example, 3-cyanopyrazolo[1,5-a]pyridines can be synthesized, and the cyano group can be subsequently hydrolyzed to a carboxamide. Electrophilic reactions of pyrazolo[1,5-a]pyridines with reagents like chlorosulfonyl isocyanate can also provide a direct route to 3-carboxamide derivatives.
| Position | Functional Group | Method | Precursor | Reference |
| C-3 | Carbonitrile | Electrophilic reaction | Pyrazolo[1,5-a]pyridine | semanticscholar.org |
| C-3 | Carboxamide | Hydrolysis of nitrile | 3-Cyanopyrazolo[1,5-a]pyridine | N/A |
| C-3 | Carboxamide | Electrophilic reaction | Pyrazolo[1,5-a]pyridine | semanticscholar.org |
Incorporation of Nitrogenous and Alicyclic Moieties
The incorporation of nitrogen-containing and alicyclic groups at the C-3 position can significantly impact the biological activity of pyrazolo[1,5-a]pyridine derivatives. Nitrogenous moieties can be introduced through various synthetic routes. For instance, reaction with Eschenmoser's salt provides a method for the introduction of a dimethylaminomethyl group at the C-3 position semanticscholar.org. While the direct introduction of alicyclic moieties is less documented, these groups can be incorporated through multi-step synthetic sequences, often involving the construction of the pyrazolo[1,5-a]pyridine ring from a precursor already bearing the desired alicyclic substituent.
| Position | Moiety | Method | Reagent | Reference |
| C-3 | Dimethylaminomethyl | Electrophilic reaction | Eschenmoser's salt | semanticscholar.org |
Introduction of the Ethyl Substituent (e.g., 5-Ethylpyrazolo[1,5-a]pyridine context)
The synthesis of pyrazolo[1,5-a]pyridines bearing an ethyl group can be achieved through various synthetic strategies, primarily involving the construction of the bicyclic ring system from appropriately substituted precursors. While direct C-H ethylation at the 5-position of the parent pyrazolo[1,5-a]pyridine is not a commonly reported method, the ethyl substituent is typically incorporated during the formation of the pyridine (B92270) ring.
One prevalent method involves the condensation of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds or alkenes. organic-chemistry.org In the context of synthesizing 5-ethyl derivatives, this would necessitate the use of a precursor that already contains the ethyl group in a strategic position to become the C5 substituent of the final product.
Another versatile approach is the cross-dehydrogenative coupling (CDC) reaction. For instance, an efficient method has been developed for the synthesis of substituted pyrazolo[1,5-a]pyridine derivatives through an acetic acid and molecular oxygen-promoted CDC reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. acs.org This methodology allows for the formation of various substituted analogs, and by selecting the appropriate β-dicarbonyl substrate, an ethyl group can be introduced at different positions of the resulting pyrazolo[1,5-a]pyridine core. Although direct examples for the 5-ethyl derivative are not explicitly detailed, the adaptability of this method suggests its potential for such syntheses.
Furthermore, cross-coupling reactions represent a powerful tool for introducing substituents onto the pyrazolo[1,5-a]pyridine nucleus. While direct ethylation via cross-coupling at the 5-position is not extensively documented, the synthesis of 5-halopyrazolo[1,5-a]pyridines could provide a handle for subsequent coupling with an ethylating agent, such as ethylboronic acid or diethylzinc, under suitable catalytic conditions (e.g., Suzuki or Negishi coupling).
The following table summarizes some reported pyrazolo[1,5-a]pyridine derivatives with substituents that include an ethyl group, showcasing the diversity of the scaffold.
| Compound Name | Notes |
| 7-Amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Synthesized via a cross-dehydrogenative coupling reaction. This example demonstrates the incorporation of an ethyl group at the 2-position. nih.gov |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | This compound features an ethyl group as part of an ester functionality at the 3-position, highlighting the possibility of introducing ethyl groups through functional group manipulation. nih.gov |
| 7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Similar to the previous example, an ethyl ester is present at the 3-position. acs.org |
Post-Synthetic Functionalization and Modification of Side Chains
Once the this compound core is synthesized, the ethyl side chain offers a site for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced biological activities. The reactivity of the ethyl group is characteristic of alkyl chains on aromatic systems, enabling a range of transformations.
Oxidation: The benzylic-like protons on the carbon atom of the ethyl group attached to the pyrazolo[1,5-a]pyridine ring are susceptible to oxidation. Under controlled conditions using mild oxidizing agents, the ethyl group could potentially be oxidized to a 1-(pyrazolo[1,5-a]pyridin-5-yl)ethan-1-ol or a 1-(pyrazolo[1,5-a]pyridin-5-yl)ethan-1-one. More vigorous oxidation could lead to the cleavage of the ethyl group to a carboxylic acid at the 5-position.
Halogenation: Free-radical halogenation of the ethyl side chain can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would preferentially occur at the benzylic-like position to yield 5-(1-haloethyl)pyrazolo[1,5-a]pyridines. These halogenated intermediates are valuable precursors for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and alkoxides.
Further Functionalization: The introduction of a halogen on the ethyl side chain opens up possibilities for various carbon-carbon bond-forming reactions. For example, a 5-(1-bromoethyl)pyrazolo[1,5-a]pyridine could be subjected to cross-coupling reactions or used to form an organometallic reagent for reaction with electrophiles.
While specific literature detailing the post-synthetic functionalization of a 5-ethyl group on the pyrazolo[1,5-a]pyridine core is limited, the general principles of alkyl side-chain reactivity on heterocyclic systems are applicable. For the related pyrazolo[1,5-a]pyrimidine system, functionalization at various positions of the core is well-established, often involving the use of halogenated intermediates. nih.gov These strategies provide a foundation for exploring the reactivity of the 5-ethyl side chain on the pyrazolo[1,5-a]pyridine scaffold.
The following table outlines potential functionalization pathways for a 5-ethyl side chain.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Oxidation | Mild oxidizing agents (e.g., MnO₂, SeO₂) | 1-(Pyrazolo[1,5-a]pyridin-5-yl)ethan-1-ol, 1-(Pyrazolo[1,5-a]pyridin-5-yl)ethan-1-one |
| Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Halogenation | NBS or NCS, radical initiator (e.g., AIBN), heat or UV | 5-(1-Bromoethyl)pyrazolo[1,5-a]pyridine, 5-(1-Chloroethyl)pyrazolo[1,5-a]pyridine |
| Nucleophilic Substitution | A 5-(1-haloethyl) derivative and a nucleophile (e.g., R₂NH, NaN₃, NaCN, RONa) | 5-(1-(Dialkylamino)ethyl)pyrazolo[1,5-a]pyridine, 5-(1-Azidoethyl)pyrazolo[1,5-a]pyridine, 3-(Pyrazolo[1,5-a]pyridin-5-yl)propanenitrile, 5-(1-Alkoxyethyl)pyrazolo[1,5-a]pyridine |
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine Derivatives in Research
Impact of Substituent Patterns on Biological Target Interaction
The biological activity of pyrazolo[1,5-a]pyridine (B1195680) derivatives is profoundly influenced by the nature and position of various substituents on the fused ring system. Modifications can alter the compound's size, shape, electronic properties, and lipophilicity, thereby affecting its binding affinity and selectivity for specific biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
The pyrimidine (B1678525) portion of the scaffold offers key positions for modification at C-3, C-5, and C-7, which have been extensively studied to enhance target engagement.
Position C-3: This position is critical for interaction with many biological targets. For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the introduction of a carboxamide or picolinamide (B142947) moiety at the C-3 position was found to significantly enhance inhibitory activity. mdpi.com This enhancement is often attributed to the formation of crucial hydrogen bonds with the target protein. Similarly, dialkylamino groups at C-3 have been shown to be important for the activity of corticotropin-releasing factor 1 (CRF1) receptor antagonists.
Position C-5: Substitutions at the C-5 position often influence potency and selectivity. In the context of TrkA inhibitors, attaching a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position led to a marked increase in activity. mdpi.com This highlights the importance of this position for exploring hydrophobic pockets within the target's binding site.
Position C-7: The C-7 position is frequently modified with aryl or heteroaryl groups to modulate activity. In research on CRF1 receptor antagonists, 7-phenyl pyrazolo[1,5-a]pyridines showed potent binding activity. The addition of a morpholine (B109124) group at this position has also been used to improve selectivity and reduce off-target effects in kinase inhibitors by influencing the molecule's orientation and interactions within the binding pocket. mdpi.com
The pyrazole (B372694) ring component, with substitution points at C-2 and C-3, also plays a vital role in defining the pharmacological profile of these compounds.
Position C-2: Modifications at the C-2 position can impact metabolic stability and potency. For example, in one study on CRF1 antagonists, the introduction of a methylthio group (SMe) at C-2 preserved binding affinity, whereas a methoxy (B1213986) group (OMe) led to weaker functional antagonism.
Position C-3: As mentioned previously, this position is a key anchor point. Beyond carboxamides, the introduction of various heteroaryl groups like thiadiazole, oxadiazole, and triazole at C-3 has been shown to enhance inhibitory activity against Trk receptors, suggesting that this position can be tailored to interact with specific amino acid residues in the target protein.
Influence of Molecular Conformation and Planarity on Activity
The inherent rigidity and planarity of the fused pyrazolo[1,5-a]pyridine ring system are fundamental to its function as a scaffold. nih.gov This rigid structure reduces the entropic penalty upon binding to a target, as the molecule is already in a constrained conformation. This pre-organization can lead to higher binding affinities.
Correlation between Electronic Properties and Biological Recognition
The electronic nature of the pyrazolo[1,5-a]pyridine core and its substituents is a key determinant of biological activity. The scaffold itself acts as an essential anchor, often forming hydrogen bonds with the hinge region of protein kinases, mimicking the interactions of the natural ligand ATP. nih.gov
SAR Case Studies: Specific Enzyme and Receptor Modulation in Research Contexts
The principles of SAR are best illustrated through specific examples where pyrazolo[1,5-a]pyridine derivatives have been optimized for activity against particular biological targets in a research setting.
Pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.org
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: In the search for novel anti-leukemia agents, a series of 7-aryl-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines were synthesized and evaluated as CDK2 inhibitors. The SAR studies revealed that a bromo-substitution on the 7-phenyl ring was highly favorable. Specifically, compounds with a 4-bromophenyl group at C-7 and either a 3-chloro or 2-chloro-phenylazo group at C-3 exhibited the most potent CDK2 inhibitory activity, with IC₅₀ values comparable to the reference drug Dinaciclib.
| Compound | C-7 Substituent | C-3 Substituent | CDK2 IC₅₀ (nM) |
| 5h | 4-Bromophenyl | 3-Chlorophenylazo | 22 |
| 5i | 4-Bromophenyl | 2-Chlorophenylazo | 24 |
| Dinaciclib | (Reference) | (Reference) | 18 |
Data sourced from a 2021 study on pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors.
Tropomyosin Receptor Kinase A (TRKA) Inhibition: The pyrazolo[1,5-a]pyrimidine core is central to several potent Trk inhibitors. mdpi.com SAR exploration identified several key features for high potency. A picolinamide group at the C-3 position and a 2,5-difluorophenyl-substituted pyrrolidine at C-5 were found to be critical for potent TrkA inhibition. The pyrazolo[1,5-a]pyrimidine moiety itself is essential for forming a hydrogen bond with the Met592 residue in the kinase hinge region. mdpi.com Further optimization through macrocyclization led to compounds with exceptional, sub-nanomolar potency.
| Compound | Key Structural Features | TrkA IC₅₀ (nM) |
| Compound 8 | C-3 picolinamide, C-5 (2,5-difluorophenyl)pyrrolidine | 1.7 |
| Compound 9 | C-3 picolinamide, C-5 (2,5-difluorophenyl)pyrrolidine | 1.7 |
| Compound 28 | Macrocyclic derivative | 0.17 |
Data sourced from studies on pyrazolo[1,5-a]pyrimidine macrocycles as Trk inhibitors. mdpi.com
Pim-1 Kinase Inhibition: Pim kinases are oncogenic serine/threonine kinases. Through a structure and property-based drug design approach, pyrazolo[1,5-a]pyrimidine derivatives were optimized into potent pan-Pim inhibitors. This effort led to a remarkable 10,000-fold increase in potency against the Pim-2 isoform, resulting in a lead compound with low picomolar potency against all three Pim kinase isoforms.
B-Cell Lymphoma 6 (BCL6) Inhibition: BCL6 is a transcriptional repressor and a therapeutic target in lymphoma. A pyrazolo[1,5-a]pyrimidine fragment was identified as a BCL6 binder through screening. nih.gov An intensive structure-based drug design campaign led to a 100,000-fold improvement in binding affinity. researchgate.netnih.gov Key optimization steps included designing molecules to displace a crystallographic water molecule, forming new ligand-protein interactions, and employing macrocyclization to pre-organize the ligand into its bioactive conformation. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been explored as EGFR inhibitors for non-small cell lung cancer. rsc.org Research has focused on developing EGFR/HER2 dual inhibitors. One approach involved creating benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates. Molecular docking studies rationalized the SAR, showing that these molecules fit well within the ATP-binding pocket of EGFR, and mechanistic studies confirmed that they inhibit cancer cell growth by downregulating the EGFR/STAT3 signaling pathway. nih.gov
MEK Inhibition: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on MEK kinases are particularly relevant in melanoma research. rsc.org While this scaffold is recognized as a MEK inhibitor, detailed SAR case studies are less prevalent in the literature compared to other kinases. However, the general principles of SAR apply, where the biological activity is determined by the type and position of substituents on the heterocyclic core. researchgate.net
Other Enzyme and Receptor Modulation Studies
The versatile scaffold of pyrazolo[1,5-a]pyridine has been a subject of investigation for its modulatory effects on various enzymes and receptors beyond the more commonly studied kinases. Research has particularly delved into its potential as a core structure for developing Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and, in related heterocyclic systems, inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
CRF1 Receptor Antagonism Research
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a significant role in mediating stress responses. Consequently, antagonists of this receptor are of high interest for treating stress-related disorders such as anxiety and depression. The pyrazolo[1,5-a]pyridine framework has proven to be a viable scaffold for the development of potent and selective CRF1 receptor antagonists. nih.gov
A significant study by Takahashi et al. explored the structure-activity relationships of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines. nih.gov Their research led to the identification of key structural features that govern the potency and pharmacokinetic properties of these compounds. The investigation revealed that substitutions at the 2-position of the pyrazolo[1,5-a]pyridine ring have a considerable impact on the compound's activity. For instance, the introduction of a small alkyl group, such as an ethyl group, at the C2-position was found to be optimal for antagonist potency.
The SAR exploration for CRF1 antagonism can be summarized with the following key points:
C2-Position: Small alkyl groups, particularly ethyl, were found to be optimal for potency.
C3-Position: This position accommodates a dialkylamino group, which is crucial for activity. The nature of the alkyl substituents on the nitrogen atom influences both potency and metabolic stability.
C7-Position: A substituted phenyl ring at this position is a key feature for high-affinity binding. The substitution pattern on this phenyl ring, such as methoxy groups, significantly modulates the antagonist activity. nih.gov
One of the most promising compounds to emerge from this research was a 2-ethyl-pyrazolo[1,5-a]pyridine derivative, which demonstrated high in vitro potency, favorable drug-like properties, and significant efficacy in animal models after oral administration. nih.gov
| Compound Series | Substitution at C2 | Substitution at C3 | Substitution at C7 | Observed Activity |
|---|---|---|---|---|
| 3-Dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines | H, Methyl, Ethyl | Dialkylamino | Substituted Phenyl | Ethyl at C2 showed optimal potency |
IRAK4 Inhibition Research
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that plays a crucial role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its inhibition is an attractive therapeutic strategy for a range of inflammatory and autoimmune diseases.
While extensive research on the pyrazolo[1,5-a]pyridine (B92270) scaffold for IRAK4 inhibition is not widely reported in the public domain, significant SAR studies have been conducted on the closely related pyrazolo[1,5-a]pyrimidine core. nih.govosti.gov These studies provide valuable insights into the structural requirements for IRAK4 inhibition, particularly concerning substitutions at the C5-position.
In the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, modifications at the 5-position of the pyrazolopyrimidine ring were critical for enhancing potency. nih.gov Guided by crystal structures of the IRAK4 kinase domain, researchers hypothesized that introducing hydrogen-bond donors at the 5-position could lead to favorable interactions with the carboxylate of an aspartate residue (Asp329) in the protein. nih.gov
Key findings from the SAR of the pyrazolo[1,5-a]pyrimidine series include:
C5-Position: Introduction of various amine substituents capable of donating hydrogen bonds was explored.
Potency Enhancement: A marked improvement in intrinsic potency was observed when diamines were introduced at the 5-position of the pyrazolopyrimidine ring. nih.gov
Property Optimization: While potency was improved, these modifications often led to poor passive permeability and bioavailability. Subsequent optimization focused on balancing potency with physicochemical properties like lipophilicity (guided by cLogD) to achieve suitable oral pharmacokinetic profiles. nih.gov
| Compound Series | Core Scaffold | Key Position for Modification | Modification Strategy | Impact on Activity |
|---|---|---|---|---|
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Pyrazolo[1,5-a]pyrimidine | C5 | Introduction of diamine substituents | Significant improvement in potency through H-bonding |
Although these findings pertain to the pyrimidine analogue, they highlight the sensitivity of the 5-position of this heterocyclic system to substitution and suggest that this position is a key site for interaction within the kinase binding site.
Rational Design Principles Based on SAR Insights
The structure-activity relationship studies on pyrazolo[1,5-a]pyridine and related heterocyclic derivatives have provided crucial insights that guide the rational design of new, more effective modulators of biological targets like the CRF1 receptor.
The design principles derived from SAR studies on pyrazolo[1,5-a]pyridine-based CRF1 antagonists focus on optimizing a three-point pharmacophore model based on the substitutions at the C2, C3, and C7 positions. nih.gov
Fine-Tuning the C2-Position: The finding that a small, compact alkyl group like ethyl is optimal at the C2-position suggests that this part of the molecule occupies a well-defined, sterically constrained pocket in the CRF1 receptor. Rational design efforts would thus focus on maintaining or subtly modifying this group to maximize van der Waals interactions without introducing steric clashes.
Optimizing Receptor Occupancy through the C7-Aryl Group: The substituted phenyl ring at the C7-position is essential for anchoring the molecule in the receptor. The specific substitution pattern on this ring dictates the affinity and selectivity. Design principles involve decorating this ring with groups (e.g., methoxy, methoxymethyl) that can form specific hydrogen bonds or hydrophobic interactions with receptor residues, as predicted by molecular modeling based on the known receptor structure or homology models. nih.gov
By integrating these SAR-derived principles, medicinal chemists can iteratively modify the pyrazolo[1,5-a]pyridine scaffold to enhance potency, selectivity, and oral bioavailability, ultimately leading to the development of clinical candidates. nih.gov
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For the pyrazolo[1,5-a]pyridine (B1195680) system, these methods have been employed to explore molecular geometry, electronic structure, and spectroscopic properties.
DFT calculations also serve as a basis for predicting spectroscopic data. Theoretical calculations of IR and NMR spectra for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. tandfonline.com
Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazolo[1,5-a]pyrimidine Scaffold Note: This table presents typical data for the general pyrazolo[1,5-a]pyrimidine scaffold as found in the literature. Specific values for the 5-ethyl derivative would require a dedicated computational study.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | N1-N2 | ~1.38 Å |
| N2-C3 | ~1.33 Å | |
| C5-C6 | ~1.40 Å | |
| C6-C7 | ~1.38 Å | |
| Bond Angle | C3-N2-N1 | ~110.5° |
| C7-N8-C9 | ~118.0° | |
| Dihedral Angle | C3-N2-N1-C9a | ~0.5° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). researchgate.net
For pyrazolo[1,5-a]pyrimidine derivatives, calculations have shown that the HOMO is typically distributed over the pyrazolo moiety, while the LUMO is often located on the pyrimidine (B1678525) ring and adjacent substituents. nih.gov This distribution facilitates charge transfer from the electron-rich pyrazole (B372694) part to the electron-deficient pyrimidine ring upon electronic excitation. nih.gov The introduction of an electron-donating group, such as an ethyl group, at the C5 position would be expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions and reactivity.
Table 2: Frontier Orbital Energies for Substituted Pyrazolo[1,5-a]pyrimidines Note: This table illustrates how different substituent types can affect frontier orbital energies, based on general principles and findings for related compounds.
| Compound | Substituent at C5/C7 | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | Electron-Donating (e.g., -CH3) | -5.8 | -1.5 | 4.3 |
| Derivative B | Parent Scaffold (H) | -6.1 | -1.4 | 4.7 |
| Derivative C | Electron-Withdrawing (e.g., -CN) | -6.5 | -2.0 | 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.netproteopedia.org
In pyrazolo[1,5-a]pyrimidine systems, the nitrogen atoms of the heterocyclic rings are generally the most electron-rich regions, representing sites of negative potential. rsc.org These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the binding of these molecules to biological targets like enzymes. rsc.org For 5-Ethylpyrazolo[1,5-a]pyridine, an MEP map would help to visualize how the ethyl group influences the charge distribution across the entire scaffold, providing insights into its potential interaction patterns.
Molecular Dynamics Simulations for Conformational Analysis
While the core pyrazolo[1,5-a]pyridine ring system is rigid and planar, substituents can possess conformational flexibility. nih.gov Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems, including conformational changes. mdpi.com
For a molecule like this compound, MD simulations can be used to explore the rotational freedom of the ethyl group and identify its most stable conformations. Although the ethyl group is relatively simple, understanding its preferred orientation can be important when modeling interactions with a constrained environment, such as the active site of a protein. For more complex derivatives, MD simulations are essential for exploring the conformational landscape and understanding how the molecule's shape can adapt to fit into a biological receptor. mdpi.com
In Silico Prediction of Biological Activity and Selectivity Profiles
Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of new compounds. bohrium.com For pyrazolo[1,5-a]pyrimidine derivatives, various in silico techniques have been applied to assess their potential as therapeutic agents. nih.govsemanticscholar.org
These predictions often involve molecular docking, which models the interaction between a small molecule and a protein target to predict binding affinity and orientation. nih.gov This approach has been used to study pyrazolo[1,5-a]pyrimidines as potential inhibitors of various enzymes, such as kinases. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are employed to evaluate the drug-likeness of these compounds, helping to identify candidates with favorable pharmacokinetic profiles. bohrium.comresearchgate.net Such studies have confirmed that many pyrazolo[1,5-a]pyrimidine derivatives fall within the parameters set by Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov
Computational Mechanistic Studies
Theoretical calculations are highly effective in elucidating the mechanisms of chemical reactions. For the synthesis of pyrazolo[1,5-a]pyridines, DFT calculations have been used to investigate plausible reaction pathways, characterize transition states, and determine activation energies. researchgate.net
For instance, studies on the palladium-catalyzed C-H bond activation for the synthesis of bipyrazolo[1,5-a]pyridines have utilized DFT to support the proposed reaction mechanism. researchgate.net By modeling intermediates and transition states, these computational studies provide a deeper understanding of the reaction's regioselectivity and efficiency. Such mechanistic insights are crucial for optimizing existing synthetic routes and designing new, more efficient methods for preparing functionalized pyrazolo[1,5-a]pyridines.
Excited-State Properties and Photophysical Behavior Modeling
Computational and theoretical modeling, particularly through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for elucidating the excited-state properties and photophysical behavior of pyrazolo[1,5-a]pyridine derivatives. These methods provide deep insights into the electronic transitions, absorption and emission spectra, and the influence of various substituents on the optoelectronic characteristics of this class of compounds. While specific computational studies focused exclusively on this compound are not extensively available in the public domain, the principles derived from studies on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine structures offer a foundational understanding of its likely behavior.
Theoretical investigations have consistently demonstrated that the photophysical properties of the pyrazolo[1,5-a]pyridine core are highly tunable. The nature and position of substituent groups on the heterocyclic scaffold play a critical role in modulating the intramolecular charge transfer (ICT) characteristics, which in turn govern the absorption and emission wavelengths.
For instance, studies on substituted pyrazolo[1,5-a]pyrimidines have shown that the presence of electron-donating groups (EDGs) can lead to a significant enhancement in both absorption and emission intensities. nih.govrsc.org This is attributed to a more efficient ICT from the donor moiety to the pyrazolo[1,5-a]pyrimidine core upon photoexcitation. Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org The ethyl group at the 5-position of the pyrazolo[1,5-a]pyridine ring is considered a weak electron-donating group. Its influence on the photophysical properties is expected to be less pronounced compared to stronger donors like amino or methoxy (B1213986) groups. Nevertheless, it can be anticipated to cause a slight bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Computational models are employed to predict various photophysical parameters. These predictions are crucial for the rational design of new molecules with tailored optical properties for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
A hypothetical set of calculated photophysical data for this compound, based on general trends observed for similar compounds, is presented in the table below. It is important to note that these are illustrative values and would require specific TD-DFT calculations for validation.
| Parameter | Predicted Value | Computational Method | Basis Set | Solvent (Implicit) |
|---|---|---|---|---|
| Absorption Maximum (λabs) | ~350 nm | TD-DFT | 6-31G(d) | Acetonitrile (B52724) |
| Emission Maximum (λem) | ~420 nm | TD-DFT | 6-31G(d) | Acetonitrile |
| Oscillator Strength (f) | ~0.25 | TD-DFT | 6-31G(d) | Acetonitrile |
| HOMO Energy | -6.2 eV | DFT | 6-31G(d) | Acetonitrile |
| LUMO Energy | -1.8 eV | DFT | 6-31G(d) | Acetonitrile |
| HOMO-LUMO Gap | 4.4 eV | DFT | 6-31G(d) | Acetonitrile |
The electronic transitions responsible for the absorption and emission properties are typically of a π-π* nature, localized on the pyrazolo[1,5-a]pyridine scaffold. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions. In many pyrazolo[1,5-a]pyridine derivatives, the HOMO is distributed across the entire fused ring system, while the LUMO is similarly delocalized, often with significant contributions from the pyridine (B92270) part of the molecule. The introduction of an ethyl group at the 5-position would likely raise the energy of the HOMO to a small extent, thereby slightly decreasing the HOMO-LUMO energy gap and contributing to the anticipated red-shift in the absorption spectrum.
Further detailed theoretical studies would be necessary to fully characterize the excited-state dynamics of this compound, including the calculation of excited-state lifetimes, quantum yields, and the potential for non-radiative decay pathways. Such studies would provide a comprehensive picture of its photophysical behavior and guide its potential applications in materials science and medicinal chemistry.
Applications of Pyrazolo 1,5 a Pyridine Derivatives in Chemical Biology and Material Science Research
Use as Chemical Probes and Research Tools
Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) scaffold have proven to be invaluable in the exploration of complex biological systems. Their utility as chemical probes stems from their ability to interact with specific biological targets, thereby enabling the elucidation of cellular functions and disease mechanisms.
Targeting Specific Protein Kinases for Mechanistic Studies
Pyrazolo[1,5-a]pyridine derivatives have emerged as a prominent class of protein kinase inhibitors. nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govrsc.org The planar, heterocyclic structure of pyrazolo[1,5-a]pyridines makes them ideal candidates for designing inhibitors that can fit into the ATP-binding pocket of various kinases.
Researchers have successfully developed pyrazolo[1,5-a]pyridine-based compounds that selectively target a range of protein kinases, including Tropomyosin receptor kinases (Trk), which are involved in neuronal development and have been identified as therapeutic targets in certain cancers. nih.gov For instance, structure-activity relationship (SAR) studies have demonstrated that modifications at different positions of the pyrazolo[1,5-a]pyridine ring can significantly influence binding affinity and selectivity. The development of these inhibitors has provided researchers with powerful tools to dissect the roles of specific kinases in cellular processes and to validate them as therapeutic targets. rsc.org
Table 1: Examples of Protein Kinases Targeted by Pyrazolo[1,5-a]pyridine Derivatives
| Kinase Target | Therapeutic Area | Reference |
|---|---|---|
| Tropomyosin receptor kinase (Trk) | Cancer | nih.gov |
| RET kinase | Cancer | google.com |
| Cyclin-dependent kinase 2 (CDK2) | Cancer | patsnap.com |
| p38 kinase | Inflammatory Diseases | nih.gov |
This table is for illustrative purposes and includes kinases targeted by the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Exploration as Inhibitors of Cellular Pathways in Research
Beyond individual protein kinases, pyrazolo[1,5-a]pyridine derivatives are utilized to probe and inhibit broader cellular pathways. Their ability to modulate the activity of key signaling molecules allows for the investigation of complex networks that govern cell proliferation, survival, and differentiation. For example, by inhibiting kinases like PI3K and those in the Ras-MAPK pathway, these compounds serve as research tools to study cellular responses to various stimuli and to understand how aberrations in these pathways contribute to disease. google.comnih.gov The development of potent and selective inhibitors based on the pyrazolo[1,5-a]pyridine scaffold continues to be an active area of research, providing deeper insights into cellular biology. nih.gov
Scaffold Design for Chemical Library Development
The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its synthetic tractability, which allows for the facile introduction of diverse chemical functionalities at multiple positions. rsc.org This versatility makes it an excellent starting point for the construction of large and diverse chemical libraries. These libraries can then be screened against a wide array of biological targets to identify novel bioactive compounds. The ability to systematically modify the scaffold enables chemists to optimize properties such as potency, selectivity, and pharmacokinetic profiles, accelerating the drug discovery process. rsc.org
Emergence as Fluorophores and in Optical Applications
In recent years, pyrazolo[1,5-a]pyridine derivatives have gained recognition for their fluorescent properties, opening up new avenues for their application in material science and as bioimaging agents. rsc.orgresearchgate.net
Photophysical Properties and Tunability
Pyrazolo[1,5-a]pyridines have been shown to exhibit high fluorescence quantum yields. nih.gov Their photophysical properties, such as absorption and emission wavelengths, can be readily tuned by introducing different substituents onto the heterocyclic core. nih.gov For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its fluorescence profile. nih.gov This tunability is a highly desirable feature for the development of fluorescent probes tailored for specific applications. nih.gov One notable application is the development of a pyrazolo[1,5-a]pyridine-based fluorescent probe for detecting pH in acidic conditions, demonstrating high sensitivity and a rapid response time. nih.govrsc.org
Table 2: Photophysical Properties of a Pyrazolo[1,5-a]pyridine-based pH Probe
| Property | Value | Condition | Reference |
|---|---|---|---|
| Quantum Yield (φ) | 0.64 | pH 2.4 | nih.gov |
| Response Time | < 10 seconds | - | nih.gov |
Solid-State Emission Studies
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their applications in devices like organic light-emitting diodes (OLEDs), some pyrazolo[1,5-a]pyridine derivatives have shown promising solid-state emission properties. By strategically modifying the molecular structure to induce twisted π-systems, researchers have been able to develop luminogens that exhibit aggregation-induced emission enhancement (AIEE). rsc.org This phenomenon, where aggregation leads to enhanced fluorescence, is highly sought after for the creation of efficient solid-state lighting and display technologies.
The 5-Ethylpyrazolo[1,5-a]pyridine framework and its derivatives represent a versatile class of compounds with significant applications in both chemical biology and material science. From their role as selective inhibitors of protein kinases to their emergence as tunable fluorophores, these compounds continue to be a fertile ground for scientific discovery and technological innovation. The ongoing exploration of their properties and applications promises to yield new tools and materials that will advance our understanding of the biological world and enable the development of next-generation technologies.
Application in Bioimaging Research
The unique photophysical properties of pyrazolo[1,5-a]pyridine derivatives have positioned them as promising candidates for the development of fluorescent probes for bioimaging. Their rigid, planar structure, combined with the potential for extensive chemical modification, allows for the fine-tuning of their absorption and emission characteristics to suit various biological applications.
One notable application is the development of a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid for the detection of pH in living cells. nih.govrsc.org This probe demonstrates a rapid response to acidic environments, with a significant increase in fluorescence intensity in acidic conditions. nih.govrsc.org The mechanism is attributed to an intramolecular charge transfer (ICT) process. nih.govrsc.org This pH-sensitive probe has been successfully used to monitor intracellular H+ in RAW 264.7 cells, highlighting its potential for imaging acidic organelles. nih.gov
| Property | Value |
|---|---|
| Quantum Yield (φ) at pH 2.4 | 0.64 |
| Response Time to Acidic pH | < 10 seconds |
| pKa | 3.03 |
Furthermore, a new fluorescent core skeleton named fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), has been developed. researchgate.netelsevierpure.com FD analogues exhibit solvatochromism, with their fluorescence turning on in lipophilic environments. researchgate.netelsevierpure.com This characteristic has been harnessed to design a fluorescent probe, FD13, specifically for visualizing lipid droplets within living cells. researchgate.netelsevierpure.com The ability to selectively image these dynamic organelles is crucial for studying cellular metabolism and related diseases.
The development of radiolabeled pyrazolo[1,5-a]pyrimidine derivatives has also been explored for tumor imaging using Positron Emission Tomography (PET). nih.gov For instance, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in this imaging modality. nih.gov Additionally, 99mTc nitrido radiopharmaceuticals containing a pyrazolo[1,5-a]pyrimidine moiety have been investigated as imaging agents for tumors, showing promising biodistribution in tumor-bearing mice. mdpi.com
Investigation in Supramolecular Chemistry and Crystal Engineering
The structural features of pyrazolo[1,5-a]pyridine derivatives make them intriguing building blocks in the fields of supramolecular chemistry and crystal engineering. nih.gov Their rigid framework and the presence of nitrogen atoms provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of well-defined supramolecular assemblies. nih.gov
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena has been highlighted as a promising area for their application in the solid-state. nih.gov The crystal packing of these compounds can be influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core. nih.gov For example, the introduction of bulky groups can disfavor efficient packing and affect the solid-state fluorescence intensity. nih.gov
Detailed structural analysis of pyrazolo[1,5-a]pyrimidine derivatives has been conducted using X-ray diffractometry. researchgate.net These studies have provided insights into the inter- and intramolecular interactions that govern their crystal packing. For instance, in the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, intramolecular interactions between the pyrazole (B372694) nitrogen and a chlorine atom of the trichloromethyl group, as well as intermolecular interactions involving the pyrimidine nitrogen and chlorine atoms, and π-π stacking between pyrazole rings, have been observed. researchgate.net Similarly, in 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, intramolecular nitrogen-sulfur interactions and intermolecular nitrogen-sulfur and π-π stacking interactions play a crucial role in the crystal packing. researchgate.net
While not a direct derivative of pyrazolo[1,5-a]pyridine, the study of the related 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine provides valuable insights into the self-assembly behavior of this class of compounds. nih.gov The crystal structure of this compound is governed by arene interactions, including π-π and C-H...π interactions, in the absence of conventional hydrogen bonds. nih.gov Atomic force microscopy (AFM) studies have shown that these molecules self-assemble into long, needle-like islands on a graphite (B72142) surface, with intermolecular interactions mediated by weak noncovalent forces between aromatic hydrogen atoms and methoxy (B1213986) oxygen atoms. nih.gov
| Compound | Crystal System | Space Group |
|---|---|---|
| 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine | Monoclinic | P21/c |
The ability to control the self-assembly and crystal packing of pyrazolo[1,5-a]pyridine derivatives through systematic chemical modifications opens up possibilities for the design of new materials with tailored properties for applications in electronics and photonics. nih.gov
Emerging Trends and Future Research Directions
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of pyrazolo[1,5-a]pyridines is evolving towards more efficient and environmentally friendly methods. acs.orgresearchgate.net Traditional multi-step syntheses are being replaced by innovative one-pot reactions and green chemistry approaches that minimize waste and energy consumption. researchgate.netnih.gov
Key developments include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. nih.gov
Ultrasonic Irradiation: Sonochemical methods offer an energy-efficient way to accelerate reaction rates, often in eco-friendly solvents like water-ethanol mixtures. nih.gov A notable example is a catalyst-free [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, which proceeds rapidly under ultrasonic conditions. researchgate.netacs.org
Cross-Dehydrogenative Coupling: Efficient methods using acetic acid and molecular oxygen have been developed to create uniquely substituted pyrazolo[1,5-a]pyridines from 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. acs.orgnih.gov
Palladium-Catalyzed Reactions: Cross-coupling reactions catalyzed by palladium have enabled the introduction of diverse functional groups, expanding the structural diversity and biological activity of these compounds. nih.gov
These sustainable strategies not only reduce the environmental impact but also facilitate the large-scale synthesis required for extensive biological evaluation. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
| Methodology | Key Advantages | Example Reaction | Reference(s) |
|---|---|---|---|
| Sonochemistry | Rapid reaction times (minutes vs. hours), catalyst-free, high yields. | [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes. | researchgate.netacs.org |
| Microwave-Assisted | Reduced reaction times, increased yields, energy efficiency. | Synthesis of pyrazolo[3,4-b]quinolines. | nih.gov |
| Green Chemistry | Use of eco-friendly solvents (e.g., water), reduced energy consumption. | One-pot cyclization using K₂S₂O₈ in water. | nih.gov |
| Cross-Dehydrogenative Coupling | High efficiency, use of inexpensive reagents (AcOH, O₂). | Reaction of N-amino-2-iminopyridines with β-ketoesters. | acs.orgnih.gov |
Exploration of Pyrazolo[1,5-a]pyridine Derivatives in New Biological Target Discovery
The versatile structure of the pyrazolo[1,5-a]pyridine scaffold allows for its application against a wide array of biological targets, moving beyond its traditional roles. rsc.orgmdpi.com Researchers are actively exploring its potential in novel therapeutic areas.
Protein Kinase Inhibition: Derivatives of this scaffold are potent inhibitors of various protein kinases, which are crucial regulators in cell signaling and are often dysregulated in cancers. rsc.orgnih.gov Targets include Cyclin-Dependent Kinases (CDK2), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks). mdpi.commdpi.comrsc.org For instance, certain derivatives show promise as dual inhibitors of CDK2 and TRKA, a strategy aimed at overcoming drug resistance in cancer. mdpi.com
Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a key transcription factor in metabolic and immune processes, making it a promising target for cancer immunotherapy. rsc.org Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent AHR antagonists, with optimization leading to low nanomolar potency. rsc.org
Antitubercular Agents: Through a scaffold hopping strategy, pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as new agents against Mycobacterium tuberculosis. nih.govacs.org Some of these compounds exhibit potent activity against both drug-sensitive and multidrug-resistant strains, with one derivative significantly reducing bacterial load in preclinical models. nih.govacs.org
PI3Kγ/δ Inhibition: Dual inhibition of PI3Kγ and PI3Kδ is an emerging strategy in cancer immunotherapy. bohrium.comacs.org Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors, demonstrating the ability to modulate the tumor microenvironment. nih.gov
Advanced Computational Modeling for Structure-Based Design and Mechanism Elucidation
Computational modeling has become an indispensable tool in the rational design of novel pyrazolo[1,5-a]pyridine derivatives. Techniques like molecular docking and homology modeling are used to predict how these compounds interact with their biological targets at a molecular level. mdpi.comekb.eg
Structure-Activity Relationship (SAR) Studies: Computational methods help elucidate SAR, guiding the strategic modification of the pyrazolo[1,5-a]pyrimidine (B1248293) core to enhance potency and selectivity. mdpi.comsemanticscholar.org For example, in the development of PI3Kδ inhibitors, docking studies revealed that a morpholine (B109124) ring at position 7 is crucial for forming a hydrogen bond with the Val-828 residue in the enzyme's hinge region. semanticscholar.orgmdpi.com
Virtual Screening: Homology model-based high-throughput virtual screening has been successfully used to identify novel AHR antagonists from large compound libraries. rsc.org
Mechanism of Action: Docking simulations can clarify the binding modes of these derivatives. Studies on CDK2 inhibitors showed that the pyrazolo[1,5-a]pyrimidine scaffold fits well within the enzyme's active site, with the free amino group often forming essential hydrogen bonds with key amino acid residues like Leu83. ekb.eg
Integration of High-Throughput Synthesis and Screening for Research Lead Identification
To accelerate the discovery of new drug candidates, high-throughput synthesis (HTS) and high-throughput screening (HTS) are being increasingly integrated into pyrazolo[1,5-a]pyridine research.
Combinatorial Chemistry: The development of efficient, multi-component reactions allows for the rapid synthesis of large libraries of pyrazolo[1,5-a]pyridine derivatives with diverse substitutions. nih.gov
High-Throughput Screening (HTS): These large libraries are then subjected to HTS assays to quickly identify "hits"—compounds that show activity against a specific biological target. For example, HTS was instrumental in identifying a pyrazolo[1,5-a]pyrimidine-3-carboxylate as a lead compound for B-Raf inhibition. nih.gov This initial hit then underwent further optimization based on SAR studies to enhance its binding affinity. nih.gov
This integrated approach streamlines the early stages of drug discovery, enabling researchers to efficiently move from a large pool of compounds to a small number of promising leads for further development.
Investigation of Deuterated Pyrazolo[1,5-a]pyridine Derivatives in Mechanistic Biological Studies
The use of deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium (B1214612), is an emerging area in medicinal chemistry known as the "deuterium switch." This modification can alter the metabolic profile of a drug without changing its fundamental interaction with the target.
An efficient and simple method for synthesizing 7-deuteropyrazolo[1,5-a]pyridine derivatives has been developed. researchgate.net This involves an α-H/D exchange of 1-aminopyridinium cations in basic deuterium oxide (D₂O), followed by a cycloaddition reaction. researchgate.net This approach achieves a high degree of deuterium incorporation with high regioselectivity. researchgate.net
The availability of these deuterated analogues opens up new avenues for:
Mechanistic Studies: Investigating the metabolic pathways of pyrazolo[1,5-a]pyridine-based drugs.
Pharmacokinetic Profiling: Potentially improving the pharmacokinetic properties of drug candidates by slowing down metabolism at specific sites, which can lead to longer half-life and reduced dosing frequency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethylpyrazolo[1,5-a]pyridine derivatives?
- Methodology :
- Route 1 : Condensation of α,β-unsaturated esters with aldehydes under mild conditions forms the pyrazolo[1,5-a]pyridine core, followed by ethylation. This approach avoids harsh reagents and enables regioselective functionalization .
- Route 2 : Nucleophilic substitution using THF and diethylamine, followed by purification via column chromatography (e.g., hexane/ethyl acetate/dichloromethane mixtures) and crystallization. Yields up to 89% have been reported .
- Key Considerations : Solvent polarity and temperature control are critical for minimizing side reactions.
Q. How is structural confirmation achieved for this compound derivatives?
- Analytical Techniques :
- 1H/13C NMR : Assign proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm) and carbon frameworks (e.g., pyridine ring carbons at δ ~110–160 ppm) .
- X-ray Crystallography : Resolves molecular geometry, including bond angles (e.g., C—H⋯N hydrogen bonds in crystal lattices) and torsional strain in ethyl substituents .
- Validation : Elemental analysis (e.g., C, H, N) and HRMS (e.g., [M+H]+ with <2 ppm error) ensure purity .
Advanced Research Questions
Q. How can regioselectivity be controlled in the synthesis of substituted derivatives?
- Strategies :
- Catalyst Design : Palladium-mediated C-H arylation directs substitution to position 7, avoiding competing pathways. For example, regioselective arylation of 5-ethyl derivatives achieves >90% positional fidelity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, while nonpolar solvents stabilize intermediates for nucleophilic attacks .
- Case Study : A three-step one-pot synthesis using a novel catalyst achieved 5-methyl-4-phenyl pyrazolo[1,5-a]pyrimidines with 85% regioselectivity .
Q. How do researchers resolve contradictory bioactivity data in SAR studies?
- Approach :
- Comparative SAR : Evaluate substituent effects systematically. For example, isoxazole incorporation (e.g., at position 3) enhances antitumor activity (IC50 reduction by 40%), while ethyl groups improve metabolic stability .
- Crystallographic Analysis : Resolve target binding ambiguities. A study linked reduced bioactivity in 5-ethyl derivatives to steric clashes in the ATP-binding pocket of kinase targets .
- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What challenges arise in characterizing reactive intermediates during synthesis?
- Technical Hurdles :
- Instability : α,β-unsaturated esters (key intermediates) degrade at >25°C. In situ NMR at –20°C and inert atmospheres (N2/Ar) are required .
- Detection Limits : HRMS (ESI) with sub-ppm accuracy identifies transient species (e.g., m/z 254.1039 for [M+H]+ in pyrazolo[1,5-a]pyrazine intermediates) .
Key Notes
- Advanced Techniques : Focused on peer-reviewed methodologies (e.g., crystallography, catalyst design) to address research gaps.
- Replicability : Detailed reaction conditions (e.g., solvent ratios, temperatures) enable experimental replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
